1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . This compound features a cyclopropane ring substituted with a cyclobutyl group and an aldehyde functional group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with 1-methylcyclobutylmagnesium bromide in the presence of a palladium catalyst . The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of cyclopropane-containing compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The cyclopropane ring may also interact with hydrophobic pockets in proteins, influencing their conformation and function .
Comparison with Similar Compounds
1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde can be compared with other cyclopropane-containing compounds, such as:
Cyclopropylcarbinol: Similar structure but with a hydroxyl group instead of an aldehyde.
Cyclopropylmethylamine: Contains an amine group instead of an aldehyde.
Cyclopropylacetic acid: Features a carboxylic acid group instead of an aldehyde.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a cyclobutyl group, and an aldehyde functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16O |
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Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-[(1-methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-9(3-2-4-9)7-10(8-11)5-6-10/h8H,2-7H2,1H3 |
InChI Key |
NNOQSXIKITXMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CC2(CC2)C=O |
Origin of Product |
United States |
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